molecular formula C10H20N2O2 B13627023 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid

Cat. No.: B13627023
M. Wt: 200.28 g/mol
InChI Key: UHDGRPJZZAWQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with a suitable amino acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, cyclization, and amination to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(3-methylpiperidin-1-yl)butanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperidine ring makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-amino-4-(3-methylpiperidin-1-yl)butanoic acid

InChI

InChI=1S/C10H20N2O2/c1-8-3-2-5-12(7-8)6-4-9(11)10(13)14/h8-9H,2-7,11H2,1H3,(H,13,14)

InChI Key

UHDGRPJZZAWQDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCC(C(=O)O)N

Origin of Product

United States

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